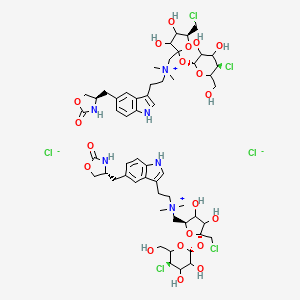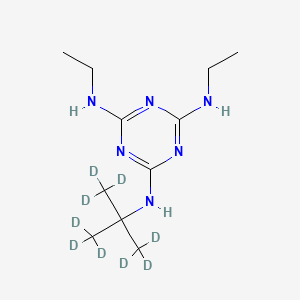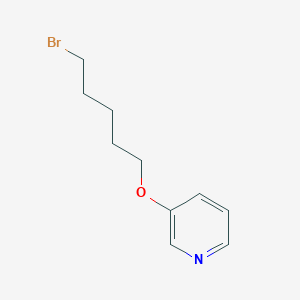
Zolmitriptan Namino-sucraloside (Mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zolmitriptan Namino-sucraloside is a compound that combines the properties of zolmitriptan, a well-known triptan used for the treatment of migraines, with namino-sucraloside, a derivative of sucralose. This mixture aims to enhance the bioavailability and efficacy of zolmitriptan by leveraging the properties of namino-sucraloside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zolmitriptan Namino-sucraloside involves multiple steps. Zolmitriptan is synthesized through a series of reactions starting from indole derivatives. The key steps include:
Formation of the indole core: This is achieved through a Fischer indole synthesis.
Attachment of the oxazolidinone ring: This involves the reaction of the indole derivative with an appropriate oxazolidinone precursor.
Introduction of the dimethylaminoethyl side chain: This is done through a substitution reaction.
Namino-sucraloside is synthesized by modifying sucralose through amination reactions. The final step involves the conjugation of zolmitriptan with namino-sucraloside under mild conditions to form the desired mixture.
Industrial Production Methods
Industrial production of Zolmitriptan Namino-sucraloside involves large-scale synthesis of both zolmitriptan and namino-sucraloside, followed by their conjugation. The process is optimized for high yield and purity, involving:
Batch reactors: for the initial synthesis steps.
Continuous flow reactors: for the conjugation step to ensure consistent product quality.
Purification: through crystallization and chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Zolmitriptan Namino-sucraloside undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidized metabolites: These are primarily hydroxylated derivatives.
Reduced derivatives: These include compounds with modified side chains.
Substituted products: These are derivatives with different alkyl or acyl groups attached.
Aplicaciones Científicas De Investigación
Zolmitriptan Namino-sucraloside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of conjugation on bioavailability.
Biology: Investigated for its potential to cross the blood-brain barrier more effectively than zolmitriptan alone.
Medicine: Explored for its enhanced efficacy in treating migraines and other neurological disorders.
Industry: Used in the development of new drug delivery systems and formulations.
Mecanismo De Acción
The mechanism of action of Zolmitriptan Namino-sucraloside involves:
Binding to 5-HT1B/1D receptors: This leads to vasoconstriction of intracranial blood vessels, reducing migraine symptoms.
Inhibition of pro-inflammatory neuropeptides: This reduces inflammation and pain.
Enhanced bioavailability: Namino-sucraloside improves the solubility and absorption of zolmitriptan, leading to faster and more effective relief.
Comparación Con Compuestos Similares
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: Known for its rapid onset of action.
Eletriptan: Noted for its high efficacy and longer duration of action.
Uniqueness
Zolmitriptan Namino-sucraloside stands out due to its enhanced bioavailability and efficacy, attributed to the presence of namino-sucraloside. This makes it a promising candidate for more effective migraine treatment compared to other triptans.
Propiedades
Fórmula molecular |
C56H80Cl6N6O20 |
|---|---|
Peso molecular |
1370.0 g/mol |
Nombre IUPAC |
[(2S,5R)-5-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;[(5S)-2-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;dichloride |
InChI |
InChI=1S/2C28H39Cl2N3O10.2ClH/c1-33(2,6-5-15-10-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)13-28(25(38)22(35)19(9-29)42-28)43-26-24(37)23(36)21(30)20(11-34)41-26;1-33(2,6-5-15-9-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)10-19-22(35)25(38)28(13-29,42-19)43-26-24(37)23(36)21(30)20(11-34)41-26;;/h3-4,8,10,16,19-26,31,34-38H,5-7,9,11-13H2,1-2H3;3-4,8-9,16,19-26,31,34-38H,5-7,10-13H2,1-2H3;2*1H/t16-,19-,20?,21+,22?,23?,24?,25?,26-,28?;16-,19+,20?,21+,22?,23?,24?,25?,26-,28+;;/m11../s1 |
Clave InChI |
CMJSYYJXVCZULS-UMNUXSNDSA-N |
SMILES isomérico |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)C[C@H]4C(C([C@](O4)(CCl)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)CC4(C(C([C@H](O4)CCl)O)O)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O.[Cl-].[Cl-] |
SMILES canónico |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4C(C(C(O4)(CCl)OC5C(C(C(C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4(C(C(C(O4)CCl)O)O)OC5C(C(C(C(O5)CO)Cl)O)O.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)

![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)





![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)

![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)

![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)

